![molecular formula C20H17NO6S2 B3827873 4-({[2-methyl-5-(phenylsulfonyl)phenyl]sulfonyl}amino)benzoic acid](/img/structure/B3827873.png)
4-({[2-methyl-5-(phenylsulfonyl)phenyl]sulfonyl}amino)benzoic acid
Overview
Description
This compound is a benzoic acid derivative with a complex sulfonyl-amino group attached to the benzene ring . The sulfonyl-amino group is a common functional group in organic chemistry, known for its role in forming sulfonamides, which are a significant class of compounds in medicinal chemistry.
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, including the formation of the sulfonyl-amino group and its attachment to the benzoic acid molecule. Unfortunately, without specific literature or experimental procedures, it’s challenging to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a benzene ring (from the benzoic acid), attached to which is a sulfonyl-amino group. This group would likely impact the overall polarity and reactivity of the molecule .Chemical Reactions Analysis
The chemical reactions of this compound would be influenced by the presence of the sulfonyl-amino group and the carboxylic acid group. For instance, the carboxylic acid group could undergo reactions such as esterification or amide formation .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the sulfonyl-amino group and the carboxylic acid group could impact its solubility, acidity, and reactivity .Mechanism of Action
Future Directions
The future directions for this compound would depend on its potential applications. For instance, if it shows promising biological activity, it could be further studied for potential therapeutic uses. Alternatively, if it has unique chemical reactivity, it could be used in the development of new synthetic methodologies .
properties
IUPAC Name |
4-[[5-(benzenesulfonyl)-2-methylphenyl]sulfonylamino]benzoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17NO6S2/c1-14-7-12-18(28(24,25)17-5-3-2-4-6-17)13-19(14)29(26,27)21-16-10-8-15(9-11-16)20(22)23/h2-13,21H,1H3,(H,22,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWMCXNLFGMSBCB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)C2=CC=CC=C2)S(=O)(=O)NC3=CC=C(C=C3)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17NO6S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-[[5-(Benzenesulfonyl)-2-methylphenyl]sulfonylamino]benzoic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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